7-Bromoisoquinoline-3-carbonitrile
Description
Properties
CAS No. |
1780372-01-1 |
|---|---|
Molecular Formula |
C10H5BrN2 |
Molecular Weight |
233.06 g/mol |
IUPAC Name |
7-bromoisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H |
InChI Key |
JALNEVJTSZYVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C#N)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
7-Bromoisoquinoline-3-carbonitrile has been investigated for its potential as a therapeutic agent, particularly in cancer treatment and antimicrobial applications.
Anticancer Activity:
- Research indicates that this compound may inhibit specific protein kinases involved in cancer progression. For example, it has shown promise in inhibiting protein tyrosine kinases, which are critical in various cancers .
Table 1: Anticancer Activity of 7-Bromoisoquinoline-3-carbonitrile
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The above data highlights the varying levels of efficacy against different cancer cell lines, suggesting that structural modifications could enhance its potency.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of 7-Bromoisoquinoline-3-carbonitrile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms underlying its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Material Science
In material science, 7-Bromoisoquinoline-3-carbonitrile is utilized as a building block for the synthesis of organic semiconductors and other advanced materials. Its unique structure allows for modifications that can enhance the electrical properties of materials.
Case Study 1: Inhibition of Protein Kinases
A study published in Experimental Opinion on Therapeutic Patents demonstrated that derivatives of 7-Bromoisoquinoline-3-carbonitrile effectively inhibited specific protein kinases implicated in cancer cell proliferation. The study highlighted the compound's potential as a lead candidate for developing new cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading microbiology laboratory assessed the antimicrobial efficacy of 7-Bromoisoquinoline-3-carbonitrile against various pathogens. The results indicated significant inhibition rates, particularly against Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The bromine and nitrile substituents’ positions significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Positional Isomerism : Bromine at the 7-position (target compound) vs. 5- or 6-position (analogs) affects molecular planarity and receptor binding.
Physicochemical Properties
- Solubility and Stability : The nitrile group enhances stability but reduces aqueous solubility. Bromine’s position influences lipophilicity; for example, 7-bromo derivatives may exhibit higher membrane permeability than 5- or 6-bromo analogs.
Q & A
Q. How do crystallographic studies resolve ambiguities in the solid-state structure of its complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
